alpha-Hydroxycaprylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

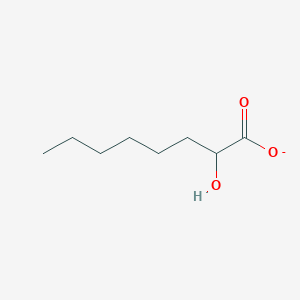

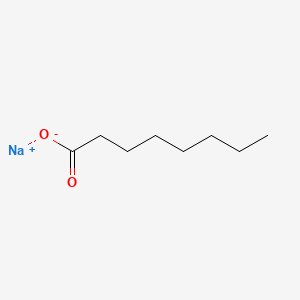

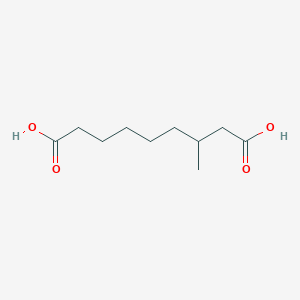

2-hydroxyoctanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxyoctanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a hydroxyoctanoate. It is a conjugate base of a 2-hydroxyoctanoic acid.

Wissenschaftliche Forschungsanwendungen

Skin Care and Dermatology

Alpha hydroxy acids (AHAs), including alpha-hydroxycaprylate, are prominently used in dermatology and skin care. They enhance the desquamation of the stratum corneum and improve skin appearance. AHAs are effective in modulating the skin barrier function and preventing skin irritation. For instance, a study by Berardesca et al. (1997) demonstrated that AHAs, including glycolic acid and lactic acid, applied in cream form significantly improved barrier function and reduced skin irritation compared to controls (Berardesca et al., 1997). Another study by Fried and Cash (1998) indicated significant clinical improvements in facial skin tone and wrinkling after using AHAs, highlighting their restorative cutaneous benefits (Fried & Cash, 1998).

Polymer Degradation and Biocompatibility

Poly(caprolactone), a poly(alpha-hydroxy acid), has been studied for its biodegradable properties, biocompatibility, and bioresorbability, which are crucial in the field of human therapy. Ali et al. (1993) investigated the mechanisms of polymer degradation, emphasizing the importance of poly(alpha-hydroxy acids) in biodegradable implantable devices (Ali et al., 1993).

Tissue Engineering and Biomedical Applications

Research by Li et al. (2006) on poly(alpha-hydroxy esters) for tissue engineering applications revealed their potential in creating scaffolds morphologically similar to native extracellular matrix. These scaffolds showed promise in supporting cellular growth and maintaining structural integrity, underscoring their suitability for tissue engineering (Li et al., 2006).

Pharmaceutical Synthesis

Alpha-hydroxy ketones, produced using alpha-hydroxycaprylate, find application in the pharmaceutical industry. Hoyos et al. (2010) discussed biocatalytic strategies for synthesizing enantiomerically enriched alpha-hydroxy ketones, crucial in antidepressants and antitumor antibiotics, among other pharmaceuticals (Hoyos et al., 2010).

Biomedical Devices and Drug Delivery

The development of acrylic hydrogels with cyclodextrins, as explored by Santos et al. (2009), demonstrates the application of alpha-hydroxycaprylate in controlled drug delivery systems. These hydrogels can be used for developing medicated implants and devices such as drug-loaded soft contact lenses (dos Santos et al., 2009).

Eigenschaften

Produktname |

alpha-Hydroxycaprylate |

|---|---|

Molekularformel |

C8H15O3- |

Molekulargewicht |

159.2 g/mol |

IUPAC-Name |

2-hydroxyoctanoate |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1 |

InChI-Schlüssel |

JKRDADVRIYVCCY-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCC(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)

![Pyrazolo[1,5-f]phenanthridine](/img/structure/B1260251.png)